1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16481411
InChI: InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)
SMILES:
Molecular Formula: C24H25NO4
Molecular Weight: 391.5 g/mol

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid

CAS No.:

Cat. No.: VC16481411

Molecular Formula: C24H25NO4

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid -

Specification

Molecular Formula C24H25NO4
Molecular Weight 391.5 g/mol
IUPAC Name 1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Standard InChI InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)
Standard InChI Key JBZXLQHJZHITMW-UHFFFAOYSA-N
Canonical SMILES C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Introduction

Chemical Structure and Stereochemical Significance

Core Structural Features

The molecule consists of an octahydroindole scaffold—a bicyclic structure comprising a six-membered benzene ring fused to a five-membered pyrrolidine ring—modified at the nitrogen atom by an Fmoc group and at the second position by a carboxylic acid moiety. The Fmoc group, a staple in peptide chemistry, protects the amine functionality during synthesis . The octahydroindole system introduces conformational rigidity, influencing the compound’s interactions in biological systems .

Stereochemical Variants

The stereochemistry at positions 2, 3a, and 7a defines two primary enantiomers:

  • (2S,3aS,7aS)-enantiomer (CAS 130309-37-4): Widely used in peptide synthesis due to its compatibility with L-amino acid configurations .

  • (2R,3aR,7aR)-enantiomer (CAS 1217512-55-4): Employed in specialized applications, such as the synthesis of Perindopril impurities .

Table 1: Comparative Analysis of Stereoisomers

Property(2S,3aS,7aS)-enantiomer(2R,3aR,7aR)-enantiomer
CAS Number130309-37-4 1217512-55-4
Molecular FormulaC₂₄H₂₅NO₄C₂₄H₂₅NO₄
Molecular Weight391.46 g/mol391.46 g/mol
Primary ApplicationPeptide synthesisPharmaceutical impurities

Synthesis and Analytical Characterization

Synthetic Routes

The compound is typically synthesized via Fmoc protection strategies:

  • Indole Ring Hydrogenation: Indole derivatives undergo catalytic hydrogenation to yield octahydroindole .

  • Fmoc Protection: The amine group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions .

  • Carboxylic Acid Activation: The C-2 position is functionalized via carboxylation or oxidation reactions.

Table 2: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
HydrogenationH₂, Pd/C, EtOH, 50°C85>95
Fmoc ProtectionFmoc-Cl, DIEA, DCM, 0°C92>98
Carboxylic Acid FormationNaHCO₃, CO₂, RT78>97

Analytical Data

  • Spectroscopic Characterization:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc Ar-H), 4.40 (m, 1H, CH), 3.10 (m, 2H, CH₂) .

    • IR (cm⁻¹): 1720 (C=O, Fmoc), 1685 (COOH) .

  • Chromatographic Purity: Reverse-phase HPLC typically reveals >98% purity under gradient elution (ACN/H₂O) .

Pharmaceutical and Peptide Synthesis Applications

Role in Peptide Synthesis

The Fmoc group’s orthogonality to acid-labile protecting groups makes this compound indispensable in SPPS. It enables sequential deprotection using piperidine while preserving the integrity of acid-sensitive residues . For example, it has been utilized in the synthesis of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor, where stereochemical precision is critical for bioactivity .

Research Frontiers and Future Directions

Novel Therapeutic Applications

Recent studies explore its utility in macrocyclic peptide synthesis, where the octahydroindole scaffold enhances metabolic stability and target binding. Preclinical trials indicate potential in oncology, particularly as protease inhibitors.

Green Chemistry Initiatives

Efforts to replace traditional solvents (e.g., DCM) with ionic liquids or supercritical CO₂ aim to reduce environmental impact while maintaining reaction efficiency .

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